molecular formula C12H24N2 B13690705 1,6-Dicyclopropylhexane-1,6-diamine

1,6-Dicyclopropylhexane-1,6-diamine

Cat. No.: B13690705
M. Wt: 196.33 g/mol
InChI Key: LLMQKDGPJAFCAU-UHFFFAOYSA-N
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Description

1,6-Dicyclopropylhexane-1,6-diamine is a diamine compound featuring a linear hexane backbone substituted with cyclopropyl groups at both terminal amine positions.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1,6-dicyclopropylhexane-1,6-diamine

InChI

InChI=1S/C12H24N2/c13-11(9-5-6-9)3-1-2-4-12(14)10-7-8-10/h9-12H,1-8,13-14H2

InChI Key

LLMQKDGPJAFCAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCCCC(C2CC2)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 1,6-Dicyclopropylhexane-1,6-diamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of cyclopropyl groups. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.

    Hexane Backbone Formation: The cyclopropyl groups are then introduced to a hexane backbone through a series of reactions, including hydrogenation and halogenation.

    Amination: The final step involves the introduction of amine groups at the first and sixth carbon atoms of the hexane backbone. This can be achieved through nucleophilic substitution reactions using ammonia or primary amines.

Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

1,6-Dicyclopropylhexane-1,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or sulfonates, leading to the formation of substituted amines or other derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,6-Dicyclopropylhexane-1,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,6-Dicyclopropylhexane-1,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 1,6-Dicyclopropylhexane-1,6-diamine include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
1,6-Dicyclopropylhexane-1,6-diamine Cyclopropyl groups on terminal amines Not reported Inferred: Potential ligand or monomer
Adipic acid-hexane-1,6-diamine salt 1:1 salt with adipic acid (HOOC-(CH₂)₄-COOH) 262.34 Precursor for nylon 6,6 polymerization
N,N'-Dipropylhexane-1,6-diamine Propyl groups on terminal amines 200.36 Intermediate in organic synthesis
TPPDA derivatives Pyrene core with alkyl/aryl substituents ~400–500 Narrowband blue emitters in OLEDs (PLQY: 79–91%)
5,6-Dimethylheptane-1,6-diamine Branched methyl groups on hexane backbone 158.28 Inferred: Specialty polymers or resins

Key Observations:

  • Substituent Effects: Bulky groups (e.g., tert-butyl in TPPDA derivatives) enhance photoluminescent quantum yield (PLQY) by suppressing aggregation . Cyclopropyl groups in 1,6-Dicyclopropylhexane-1,6-diamine may similarly reduce crystallinity or improve thermal stability.
  • Salt Formation: The adipic acid-hexane-1,6-diamine salt (CAS 3323-53-3) exhibits high solubility (468 g/L at 21°C) and a neutral pH (7.8), critical for nylon 6,6 production .

Physicochemical Properties

Property 1,6-Dicyclopropylhexane-1,6-diamine (Inferred) Adipic Acid-Hexane-1,6-Diamine Salt N,N'-Dipropylhexane-1,6-diamine
Melting Point Likely elevated due to rigidity 202°C Not reported
Solubility Moderate (inferred from cyclopropyl hydrophobicity) 468 g/L (water) Not reported
log Kow Higher than adipic acid salt (-4.4) -4.4 Not reported
Density ~1.0–1.1 g/cm³ (analog-based estimate) 1.06 g/cm³ Not reported

Notes:

  • The adipic acid salt’s low log Kow (-4.4) suggests high hydrophilicity, whereas alkylated derivatives (e.g., dipropyl) likely exhibit higher lipophilicity.

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